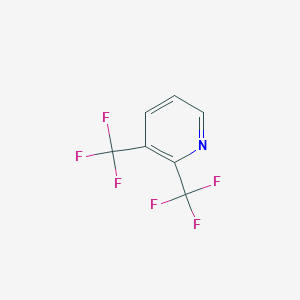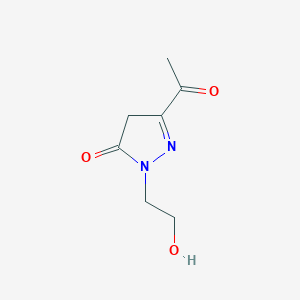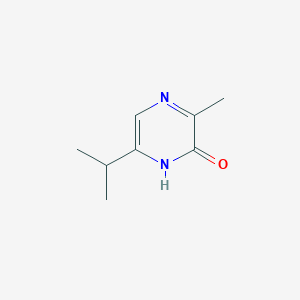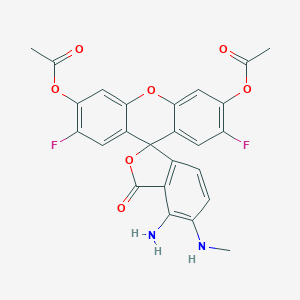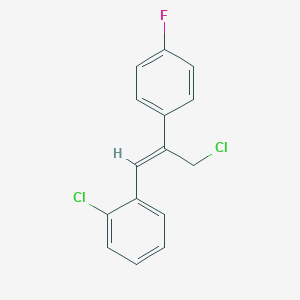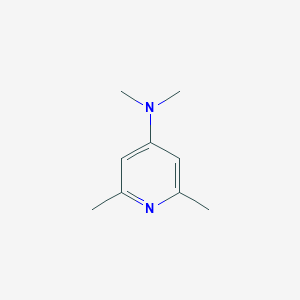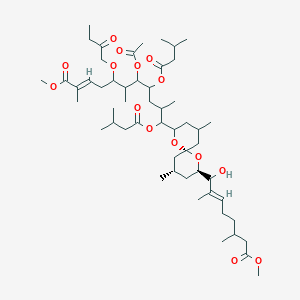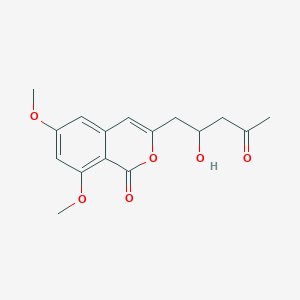
6,8-Di-O-methylcitreoisocoumarin
Übersicht
Beschreibung
6,8-Di-O-methylcitreoisocoumarin is a natural compound that belongs to the coumarins chemical family . It is produced from Trichoderma sp. HPQJ-34 . The compound has a molecular formula of C16H18O6 and a molecular weight of 306.31 .
Physical And Chemical Properties Analysis
6,8-Di-O-methylcitreoisocoumarin is a powder . It has a boiling point of 512.5±50.0°C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Coumarins, including derivatives like 6,8-Di-O-methylcitreoisocoumarin, are synthesized using methods such as the Pechmann method. Studies have focused on their synthesis and structural analysis, including using Density Functional Method (DFT) for determining chemical properties (Çelikezen et al., 2020).
Biological Activity and Antioxidant Properties
- Research on similar coumarin derivatives has investigated their biological activity. For instance, 6-ethoxy-4-methylcoumarin demonstrated slight cytotoxic effects and exhibited antioxidant activities at certain concentrations (Çelikezen et al., 2020).
Potential in Neurological Disorders
- Certain coumarin derivatives have been evaluated for their modulatory effects on N-Methyl-d-aspartate receptors (NMDARs), suggesting potential applications in the treatment of neurological disorders such as neuropathic pain, epilepsy, and depression (Irvine et al., 2012).
Antimicrobial and Anticancer Applications
- Isocoumarin derivatives, closely related to 6,8-Di-O-methylcitreoisocoumarin, have shown antimicrobial activity against various bacteria and fungi. Some derivatives also demonstrated synergism with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) (Prompanya et al., 2014).
- Coumarin complexes have been studied for their in vitro anti-proliferative effects on human malignant cancer cells, indicating potential in cancer treatment (Thati et al., 2007).
Pharmacokinetics and Tissue Distribution
- Studies have been conducted on the pharmacokinetics and tissue distribution of coumarin derivatives, which is crucial for understanding their therapeutic potential and safety profile (Cárdenas et al., 2017).
Photocleavage and Fluorescence Applications
- Research has focused on the photocleavage of coumarin derivatives, which is relevant for applications in bioconjugation and fluorescence imaging (Schmidt et al., 2007).
Eigenschaften
IUPAC Name |
3-(2-hydroxy-4-oxopentyl)-6,8-dimethoxyisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-9(17)4-11(18)7-13-6-10-5-12(20-2)8-14(21-3)15(10)16(19)22-13/h5-6,8,11,18H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVUJHJOJYCWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(CC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Di-O-methylcitreoisocoumarin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



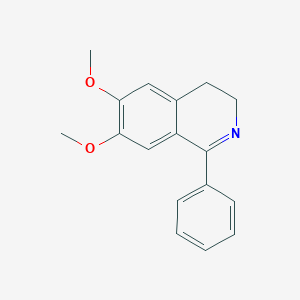
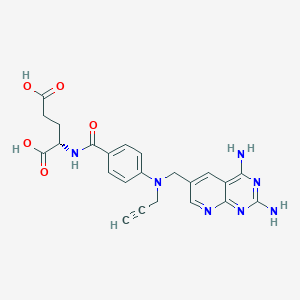

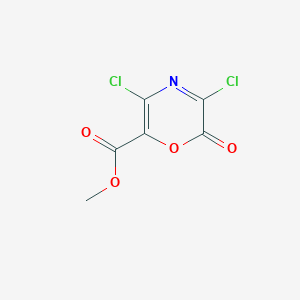
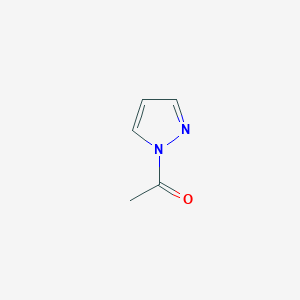
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)
